Product packaging for 3-(1,3-Dihydro-isoindol-2-yl)-propylamine(Cat. No.:CAS No. 21507-93-7)

3-(1,3-Dihydro-isoindol-2-yl)-propylamine

Cat. No.: B1306262
CAS No.: 21507-93-7
M. Wt: 176.26 g/mol
InChI Key: GZYPBRJGFKDLLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(1,3-Dihydro-isoindol-2-yl)-propylamine, also known as 2-PCPA, is a potent, selective, and irreversible inhibitor of the epigenetic regulatory enzyme Lysine-Specific Demethylase 1 (LSD1/KDM1A). LSD1 plays a critical role in gene expression by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9), and its dysregulation is implicated in various cancers and other diseases [Link: https://www.nature.com/articles/nrd4353]. As a mechanism-based inhibitor, 2-PCPA forms a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor within the active site of LSD1, leading to prolonged suppression of its demethylase activity [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3744452/]. This action makes it an invaluable chemical tool for researchers studying the role of histone methylation in chromatin remodeling, cellular differentiation, and disease progression. Its application is particularly significant in oncology research, where it is used to investigate LSD1 as a therapeutic target for acute myeloid leukemia (AML) and other malignancies, often in combination with other agents to reactivate silenced tumor suppressor genes [Link: https://www.pnas.org/doi/10.1073/pnas.1102543108]. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2 B1306262 3-(1,3-Dihydro-isoindol-2-yl)-propylamine CAS No. 21507-93-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,3-dihydroisoindol-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-6-3-7-13-8-10-4-1-2-5-11(10)9-13/h1-2,4-5H,3,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYPBRJGFKDLLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389831
Record name 3-(1,3-Dihydro-2H-isoindol-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21507-93-7
Record name 3-(1,3-Dihydro-2H-isoindol-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 1,3 Dihydro Isoindol 2 Yl Propylamine

Retrosynthetic Analysis of the Isoindolyl-Propylamine Framework

A retrosynthetic analysis of 3-(1,3-Dihydro-isoindol-2-yl)-propylamine reveals several potential synthetic disconnections. The primary disconnection point is the C-N bond between the isoindoline (B1297411) nitrogen and the propylamine (B44156) chain. This leads to two key synthons: an isoindoline anion equivalent and a 3-halopropylamine or a related electrophile with a protected amine functionality.

A second disconnection can be envisioned at the bonds forming the isoindoline ring itself. This approach would involve constructing the bicyclic system with the propylamine side chain already attached to a precursor. For instance, a disconnection of the two benzylic C-N bonds of the isoindoline ring points towards a substituted α,α'-dihalo-o-xylene and 3-aminopropanol or a protected version thereof.

Development of Targeted Synthetic Pathways for this compound

Based on the retrosynthetic analysis, several targeted synthetic pathways can be devised. These pathways are primarily centered on the strategic formation of the isoindoline ring and the subsequent or concurrent introduction of the propylamine chain.

Strategies for Isoindoline Ring Formation

The construction of the isoindoline core is a critical step in the synthesis of the target molecule. Various methods have been developed for the formation of the isoindoline ring system.

One common approach involves the reductive amination of phthalaldehyde with a suitable amine. Another widely used method is the Gabriel synthesis, where phthalimide (B116566) is N-alkylated and subsequently reduced to yield the corresponding isoindoline.

More advanced strategies include transition-metal-catalyzed reactions. For instance, palladium-catalyzed intramolecular C-H amination has emerged as a powerful tool for constructing isoindoline scaffolds. chinesechemsoc.org Rhodium-catalyzed [4+1] annulation of benzamides with acrylic esters also provides a direct route to 3-substituted isoindolinones, which can be further reduced to isoindolines. rsc.org

Method Starting Materials Key Reagents/Catalysts Advantages Reference
Reductive Aminationo-Phthalaldehyde, AmineReducing agent (e.g., NaBH3CN)Direct, one-potGeneric
Gabriel Synthesis & ReductionPhthalimide, Alkyl halideHydrazine, reducing agentVersatile for N-substitutionGeneric
Intramolecular C-H AminationN-Allyl-2-bromobenzylaminesPalladium catalystHigh efficiency, mild conditions chinesechemsoc.org
[4+1] AnnulationBenzamides, Acrylic estersRhodium(III) catalystDirect synthesis of substituted isoindolinones rsc.org

Approaches for Propylamine Chain Introduction

The introduction of the 3-aminopropyl side chain can be achieved either before or after the formation of the isoindoline ring.

Alkylation of Isoindoline: The most direct approach involves the N-alkylation of pre-formed isoindoline. This is typically achieved by reacting isoindoline with a 3-halopropylamine derivative where the amine is protected, for example, as a phthalimide or a carbamate. The protecting group is then removed in a subsequent step to yield the final product. Optimization of this alkylation often involves the use of a base to deprotonate the isoindoline nitrogen, enhancing its nucleophilicity.

Reductive Amination: An alternative strategy is the reductive amination of isoindoline with 3-oxopropanenitrile (B1221605) followed by reduction of the nitrile, or with a protected 3-aminopropanal. Iron-catalyzed N-alkylation of indolines (a related heterocycle) with alcohols through a "borrowing hydrogen" methodology also presents a potential route, which could be adapted for isoindolines. researchgate.netnih.gov

Method Reactants Key Reagents Key Features Reference
N-AlkylationIsoindoline, 3-Halo-N-protected propylamineBase (e.g., K2CO3, NaH)Two-step process (alkylation, deprotection)Generic
Reductive AminationIsoindoline, 3-Oxo-N-protected propanalReducing agent (e.g., NaBH(OAc)3)One-pot potential
"Borrowing Hydrogen"Isoindoline, 3-Amino-1-propanolIron or Iridium catalystAtom-economical researchgate.netorganic-chemistry.org

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions and the choice of catalyst. For N-alkylation reactions, factors such as the solvent, temperature, and nature of the base can significantly impact the yield and purity of the product. Phase-transfer catalysts can be employed to facilitate reactions between reactants in different phases.

In transition-metal-catalyzed syntheses of the isoindoline ring, the choice of the metal, ligand, and additives is crucial for achieving high catalytic activity and selectivity. For instance, in palladium-catalyzed C-H activation/amination reactions, the ligand can influence the regioselectivity and enantioselectivity of the cyclization. researchgate.net Research has shown that synergistic palladium and Brønsted acid catalysis can enable diastereoselective cyclization to provide chiral isoindolines. organic-chemistry.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of increasing importance. In the context of this compound synthesis, several strategies can be employed to enhance the environmental benignity of the process.

The use of water as a solvent, where feasible, is a key green chemistry principle. researchgate.net Iridium-catalyzed N-alkylation of indolines with alcohols has been successfully performed in water, suggesting a potential green route for the synthesis of the target molecule. organic-chemistry.org Furthermore, the development of catalytic processes, particularly those using abundant and non-toxic metals like iron, contributes to the greenness of the synthesis by reducing waste and avoiding stoichiometric reagents. researchgate.net

Atom economy can be maximized by employing addition reactions and catalytic cycles, such as the "borrowing hydrogen" methodology, which ideally only produces water as a byproduct. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, can also reduce solvent usage and waste generation. nih.gov Tandem Diels-Alder cycloaddition-aromatization strategies using bio-based furfurals have been reported for the synthesis of renewable isoindolinones, which can serve as precursors to isoindolines. rsc.org

Stereoselective Synthesis of Chiral Analogues of this compound

The isoindoline scaffold can possess chirality, particularly when substituted at the 1 or 3 positions. wikipedia.org While the parent this compound is achiral, the development of stereoselective methods is crucial for the synthesis of chiral analogues which may exhibit enhanced biological activity.

Several approaches to the enantioselective synthesis of chiral isoindolines have been reported. Palladium-catalyzed asymmetric allylic C-H amination has been shown to produce a range of substituted chiral isoindolines with high yields and excellent enantioselectivities. chinesechemsoc.org Diastereoselective synthesis of chiral 3-substituted isoindolinones can be achieved via rhodium(III)-catalyzed oxidative C-H olefination/annulation. rsc.org These chiral isoindolinones can then be converted to the corresponding chiral isoindolines.

Phase-transfer catalysis has also been utilized for the asymmetric intramolecular aza-Michael reactions to produce optically active isoindolinones. researchgate.net The use of chiral ligands in transition metal catalysis is a common strategy to induce enantioselectivity.

Method Key Feature Catalyst/Reagent Outcome Reference
Asymmetric C-H AminationIntramolecular cyclizationPalladium catalyst with chiral ligandEnantioenriched isoindolines chinesechemsoc.org
Diastereoselective AnnulationC-H olefination/cyclizationRhodium(III) catalyst with chiral auxiliaryDiastereoisomeric chiral isoindolinones rsc.org
Phase-Transfer CatalysisAsymmetric aza-Michael reactionChiral cinchoninium organocatalystsOptically active isoindolinones researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization of 3 1,3 Dihydro Isoindol 2 Yl Propylamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural confirmation of 3-(1,3-Dihydro-isoindol-2-yl)-propylamine. By analyzing the chemical shifts, integration, and coupling patterns in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be established. docbrown.info The spectra would be typically recorded on a 400 MHz or higher field spectrometer using a deuterated solvent like CDCl₃ or DMSO-d₆. rsc.org

The predicted ¹H NMR spectrum would feature distinct signals corresponding to the aromatic protons of the isoindole ring, the benzylic protons, and the three methylene (B1212753) groups of the propylamine (B44156) chain, as well as the terminal amine protons. The aromatic protons are expected to appear as a multiplet in the range of δ 7.0-7.3 ppm. The four benzylic protons of the dihydroisoindole moiety would likely appear as a singlet around δ 4.0-4.2 ppm. The propyl chain protons would present as three distinct multiplets, with the methylene group attached to the isoindole nitrogen appearing around δ 2.7-2.9 ppm, the central methylene group as a quintet around δ 1.8-2.0 ppm, and the methylene group adjacent to the primary amine around δ 2.8-3.0 ppm. The two protons of the primary amine would typically be observed as a broad singlet.

The ¹³C NMR spectrum is expected to show three signals for the propyl chain carbons and three signals for the isoindole moiety (two for the aromatic carbons and one for the benzylic carbons), confirming the molecular symmetry. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic C-H 7.0 - 7.3 (m, 4H) ~122
Aromatic C-C - ~140
Benzylic CH₂ 4.0 - 4.2 (s, 4H) ~58
N-CH₂ (propyl) 2.7 - 2.9 (t, 2H) ~54
Central CH₂ (propyl) 1.8 - 2.0 (quint, 2H) ~28
CH₂-NH₂ (propyl) 2.8 - 3.0 (t, 2H) ~40

Note: Predicted values are based on standard chemical shift ranges and data from analogous structures.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To further confirm the assignments from 1D NMR, a suite of multi-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. For this compound, this would be most informative for the propylamine chain, showing clear cross-peaks between the N-CH₂, central CH₂, and CH₂-NH₂ protons, confirming their connectivity in the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment maps protons directly to the carbons they are attached to. It would definitively link the proton signals of the aromatic, benzylic, and propyl methylene groups to their corresponding carbon signals in the ¹³C spectrum. mdpi.com

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) studies can provide insight into the conformational flexibility of the molecule, particularly concerning the rotation around single bonds and the conformation of the five-membered dihydroisoindole ring. researchgate.net By recording NMR spectra at variable temperatures, it is possible to observe changes in the line shape of signals, which can indicate the presence of different conformers in equilibrium. researchgate.net For this compound, the propylamine side chain is flexible. While rapid rotation at room temperature would likely result in averaged NMR signals, cooling the sample could potentially "freeze out" distinct conformers, leading to the broadening or splitting of signals. This would allow for the calculation of the energy barrier to rotation and the determination of the relative populations of the different stable conformers. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The FT-IR spectrum would provide clear evidence for the key functional groups.

N-H Stretching: The primary amine (-NH₂) group would exhibit two characteristic stretching bands in the region of 3400-3250 cm⁻¹, one for the symmetric and one for the asymmetric stretch.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹), while aliphatic C-H stretches from the methylene groups would be observed just below 3000 cm⁻¹ (e.g., 2960-2850 cm⁻¹).

Aromatic C=C Stretching: Bands corresponding to the carbon-carbon stretching within the benzene (B151609) ring are expected in the 1600-1450 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine is typically found around 1650-1580 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations often produce strong signals in Raman spectra, making it particularly useful for characterizing the isoindole core. The symmetric stretching of the C-C bonds in the benzene ring would be a prominent feature. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Spectrum
Primary Amine (NH₂) Asymmetric & Symmetric Stretch 3400 - 3250 IR
Primary Amine (NH₂) Bending (Scissoring) 1650 - 1580 IR
Aromatic C-H Stretching 3100 - 3000 IR, Raman
Aliphatic C-H (CH₂) Stretching 2960 - 2850 IR, Raman

Advanced Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Advanced mass spectrometry (MS) techniques, such as high-resolution mass spectrometry (HRMS), are used to determine the precise molecular weight and elemental formula of the compound. For this compound (C₁₁H₁₆N₂), the expected monoisotopic mass is 176.1314 Da. Observing this molecular ion peak ([M]⁺) in the mass spectrum would confirm the molecular formula. docbrown.info

Electron ionization (EI) mass spectrometry would also reveal a characteristic fragmentation pattern that can be used for structural confirmation. Key fragmentation pathways would likely include:

Alpha-Cleavage: A characteristic fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to the formation of a highly stable iminium ion [CH₂=NH₂]⁺ with a mass-to-charge ratio (m/z) of 30. This is often the base peak in the mass spectrum of primary propylamine derivatives. docbrown.infonist.gov

Benzylic Cleavage: Cleavage of the propylamine chain from the isoindole ring could generate an isoindole fragment or a related stable ion. A fragment corresponding to the dihydroisoindole cation (C₈H₈N⁺) at m/z 118 would be a strong indicator of the core structure.

Loss of Propylamine: A peak corresponding to [M - 58]⁺ could be observed, representing the loss of the entire propylamine radical.

Table 3: Predicted Key Mass Spectrometry Fragments

m/z Predicted Fragment Ion Formula
176 Molecular Ion [M]⁺ [C₁₁H₁₆N₂]⁺
118 Dihydroisoindole cation [C₈H₈N]⁺

Single Crystal X-ray Diffraction Analysis for Solid-State Structure

Single Crystal X-ray Diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this analysis would provide definitive data on bond lengths, bond angles, and torsional angles. mdpi.com

The analysis would reveal the conformation of the non-planar five-membered ring of the dihydroisoindole moiety and the spatial arrangement of the propylamine side chain relative to the bicyclic core. Furthermore, it would elucidate the crystal packing, showing how individual molecules interact with each other in the crystal lattice. nih.gov Based on studies of similar aromatic compounds, it is plausible that intermolecular forces such as hydrogen bonding (involving the primary amine) and π-π stacking interactions between the aromatic rings of adjacent isoindole units would play a significant role in stabilizing the crystal structure. nih.govmdpi.com

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to study chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light. nih.gov

The parent compound, this compound, is achiral as it does not possess any stereocenters and has a plane of symmetry. Therefore, it would not exhibit any CD or ORD spectrum, and these techniques would not be applicable for its analysis.

However, if a chiral center were introduced into the molecule, for example, by substitution on the propyl chain or the isoindole ring, the resulting enantiomers could be distinguished and their enantiomeric purity assessed using these methods. nih.gov The experimental CD spectrum, when compared with spectra predicted by computational methods like time-dependent density functional theory (TDDFT), could be used to determine the absolute configuration of the chiral derivative. nih.gov

Chemical Reactivity and Transformation Studies of 3 1,3 Dihydro Isoindol 2 Yl Propylamine

Reactivity of the Primary Amine Moiety in 3-(1,3-Dihydro-isoindol-2-yl)-propylamine

The terminal primary amine group of the propyl side chain is a potent nucleophile and a weak base, analogous to other primary alkylamines. msu.edu Its reactivity is central to the functionalization of the molecule, readily participating in a variety of classical amine reactions.

The primary amine can be readily alkylated by reaction with alkyl halides or other alkylating agents. These reactions typically proceed via an SN2 mechanism. To avoid over-alkylation, which can lead to secondary and tertiary amines or even quaternary ammonium (B1175870) salts, reaction conditions such as stoichiometry must be carefully controlled. msu.edu The use of a 2:1 ratio of the amine to the alkylating agent can help mitigate the formation of hydrogen halide byproducts. msu.edu

N-acylation occurs when the amine is treated with acylating agents like acyl chlorides or acid anhydrides. This reaction is generally fast and high-yielding, forming a stable amide bond. The reaction is often performed in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl generated when using acyl chlorides.

Reaction TypeReagent ExampleProduct Class
N-AlkylationMethyl Iodide (CH₃I)Secondary Amine
N-AlkylationBenzyl Bromide (BnBr)Secondary Amine
N-AcylationAcetyl Chloride (CH₃COCl)N-Substituted Acetamide
N-AcylationBenzoyl Chloride (PhCOCl)N-Substituted Benzamide

Beyond acylation with acid chlorides, amides can be formed by coupling the primary amine with carboxylic acids. This transformation requires the use of a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid for nucleophilic attack.

Urethane (or carbamate) linkages are formed through the reaction of the primary amine with either isocyanates or chloroformates. The reaction with isocyanates is typically a rapid addition reaction that requires no catalyst. The resulting urethanes are stable functional groups found in numerous biologically active molecules and polymers.

Reaction TypeReagent ExampleActivating/Coupling AgentProduct Class
Amide FormationPropanoic AcidEDCN-Substituted Propanamide
Urethane FormationPhenyl IsocyanateNoneN,N'-Substituted Urea
Urethane FormationEthyl ChloroformateBase (e.g., Et₃N)N-Alkyl Carbamate

The primary amine of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. xiahepublishing.com This reaction is typically reversible and is often carried out under conditions where water is removed to drive the equilibrium toward the imine product. These Schiff bases can serve as intermediates for further synthetic transformations, such as reduction to secondary amines. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. researchgate.net

Carbonyl CompoundProduct Type
BenzaldehydeN-Benzylidene Imine
AcetoneN-Isopropylidene Imine
CyclohexanoneN-Cyclohexylidene Imine

Functionalization and Modification of the Dihydroisoindoline Ring System

The dihydroisoindoline (isoindoline) ring system offers two main avenues for further modification: electrophilic substitution on the aromatic ring and reactions involving the secondary amine nitrogen.

The benzene (B151609) ring of the isoindoline (B1297411) moiety is activated towards electrophilic aromatic substitution (EAS). wikipedia.org The ring is disubstituted with an N-alkyl group and an alkyl group in an ortho relationship. Both groups are electron-donating and act as ortho-, para-directors. wikipedia.org The nitrogen atom's lone pair, in particular, strongly activates the ring. Consequently, electrophiles are directed to the positions ortho and para to the nitrogen atom. The positions are designated C4, C5, C6, and C7, starting from the carbon adjacent to the CH₂N group. The primary sites for substitution are the C4 and C7 positions, which are ortho and para, respectively, to the point of fusion with the pyrrolidine (B122466) ring's nitrogen side.

Common EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions can be performed on this activated ring system. For instance, nitration can be achieved using reagents like nitric acid in sulfuric acid or acetyl nitrate, though conditions must be controlled to prevent side reactions. researchgate.netbeilstein-journals.org

EAS ReactionReagent(s)Expected Major Product(s)
NitrationHNO₃ / H₂SO₄4-Nitro and 7-Nitro derivatives
BrominationBr₂ / FeBr₃4-Bromo and 7-Bromo derivatives
Friedel-Crafts AcylationCH₃COCl / AlCl₃4-Acetyl and 7-Acetyl derivatives

The nitrogen atom within the dihydroisoindoline ring is a secondary, benzylic amine. While it is nucleophilic, it is generally less reactive and more sterically hindered than the terminal primary amine of the propyl group. Therefore, selective functionalization at the ring nitrogen in the presence of the unprotected primary amine is challenging.

To achieve selective N-alkylation or N-acylation at the isoindoline nitrogen, a protection-deprotection strategy is typically required. The primary amine would first be protected with a suitable protecting group (e.g., Boc anhydride). The protected intermediate could then be subjected to reaction conditions to functionalize the secondary amine. Subsequent removal of the protecting group would yield the desired product, functionalized specifically at the ring nitrogen.

StepDescriptionExample ReagentIntermediate/Product
1. ProtectionProtection of the primary amine.Di-tert-butyl dicarbonate (B1257347) (Boc₂O)N-Boc protected propylamine (B44156) derivative
2. FunctionalizationN-Alkylation of the isoindoline nitrogen.Methyl Iodide (CH₃I)N-Methyl-isoindoline derivative
3. DeprotectionRemoval of the protecting group.Trifluoroacetic Acid (TFA)Final product with methylation on the ring N

Heterocyclic Ring Expansion and Contraction Reactions Involving the Isoindoline Core

The isoindoline nucleus, a key structural feature of this compound, can theoretically undergo ring expansion to form larger heterocyclic systems, such as benzodiazepines or dibenzoazepines, or contract to form smaller, more strained ring systems. These transformations are often driven by the formation of more stable electronic or conformational states.

Ring Expansion Reactions:

Ring expansion of the isoindoline core can be envisioned through several synthetic strategies, often involving the introduction of a suitable functional group that can facilitate a rearrangement. One plausible approach is a Tiffeneau–Demjanov-type rearrangement. nih.gov This type of reaction typically involves the treatment of a β-amino alcohol with nitrous acid to form a diazonium ion, which then undergoes a concerted rearrangement with ring expansion. For an isoindoline derivative, this would necessitate the presence of an exocyclic aminomethyl or hydroxymethyl group at the C1 position.

Another potential pathway for ring expansion involves the intramolecular cyclization of a suitably functionalized isoindoline derivative. For instance, an N-substituted isoindoline bearing a side chain with an electrophilic center could undergo an intramolecular Friedel-Crafts-type reaction to form a seven-membered ring. Research on related indole (B1671886) systems has shown that a thiol-mediated three-step cascade reaction can lead to a one-atom ring expansion to form quinolines. nih.gov A similar strategy, if adapted to the isoindoline system, could potentially lead to the formation of benzodiazepine (B76468) derivatives.

A documented example of a reaction that results in a larger ring system fused to the isoindoline core involves the acid-catalyzed cyclization of a phthalimide-derived hydroxylactam. This reaction leads to the formation of a benzo researchgate.netnih.govazepino[2,1-a]isoindole derivative, effectively expanding the ring system. koreascience.kr

Interactive Data Table: Examples of Ring Expansion Reactions of Isoindoline and Related Cores

Starting Material ClassReagents/ConditionsExpanded Product ClassReference
Isoindolinone-containing natural product precursorLewis acidSeven-membered ring system nih.gov
Phthalimide-derived hydroxylactamCH₃SO₃H, 1,2-dichloroethane, refluxBenzo researchgate.netnih.govazepino[2,1-a]isoindole koreascience.kr
Indole-tethered ynoneThiol, DCEQuinoline nih.gov

Ring Contraction Reactions:

Ring contraction of the isoindoline core is less common but can be induced under specific conditions, often involving oxidative or rearrangement reactions. A benzilic acid-type rearrangement has been observed in a complex isoindolinone-containing natural product, leading to the contraction of a six-membered ring fused to the isoindoline system. nih.gov While this is not a direct contraction of the five-membered isoindoline ring itself, it demonstrates that rearrangement pathways leading to ring contraction are accessible for complex molecules containing this core.

Another potential route for ring contraction could involve a Favorskii-type rearrangement of an α-halo ketone derivative of isoindolinone. This reaction proceeds through a cyclopropanone (B1606653) intermediate, which then opens to yield a ring-contracted carboxylic acid derivative.

Research on the reaction of indoline (B122111) derivatives with o-quinones has demonstrated a novel ring contraction of the quinone ring, leading to the formation of complex polycyclic indole systems. nih.gov This highlights the potential for the isoindoline core to participate in reactions that induce ring contraction in an adjacent ring system.

Interactive Data Table: Examples of Ring Contraction Reactions Involving Isoindoline-Related Systems

Starting Material ClassReagents/ConditionsContracted Product FeatureReference
α-Hydroxy ketone in a complex isoindolinone systemCopper(I) chloride, methanolContraction of a fused six-membered ring nih.gov
2,3,3-trimethylindoline derivative and an o-quinoneGlacial acetic acid, refluxContraction of the o-quinone ring nih.gov

Mechanistic Investigations of Key Transformation Pathways

The mechanisms of ring expansion and contraction reactions of the isoindoline core are generally understood through analogy with well-established rearrangement reactions in organic chemistry.

Mechanisms of Ring Expansion:

The mechanism of a Tiffeneau–Demjanov-type ring expansion would likely proceed through the formation of a carbocation adjacent to the isoindoline ring. The subsequent 1,2-alkyl shift, driven by the relief of ring strain and the stability of the resulting cation, would lead to the expanded ring system. The stereochemistry of the migrating group can play a crucial role in the outcome of the reaction.

In the case of the acid-catalyzed cyclization to form a benzo researchgate.netnih.govazepino[2,1-a]isoindole system, the mechanism is proposed to involve the formation of an N-acyliminium ion intermediate. This electrophilic species is then attacked by the aromatic ring in an intramolecular electrophilic aromatic substitution, leading to the formation of the new seven-membered ring. koreascience.kr

For thiol-mediated ring expansions observed in related indole systems, the proposed mechanism involves a three-step cascade: a dearomatizing spirocyclization, a nucleophilic substitution that generates a strong Brønsted acid in situ, and finally, an acid-promoted one-atom ring expansion. nih.gov A strong acid is believed to be essential for promoting the ring expansion step. nih.gov

Mechanisms of Ring Contraction:

The mechanism of a benzilic acid-type rearrangement involves the 1,2-migration of an aryl or alkyl group in an α-dicarbonyl compound upon treatment with a base. In the context of an isoindoline derivative, this would require the presence of an adjacent α-dicarbonyl moiety. The reaction proceeds through a tetrahedral intermediate, followed by the migratory shift to form a salt of an α-hydroxy carboxylic acid.

A Favorskii-type rearrangement mechanism would involve the formation of a cyclopropanone intermediate from an α-halo ketone derivative of an isoindolinone. The nucleophilic attack of a base on the carbonyl group, followed by intramolecular displacement of the halide, would form the strained three-membered ring. Subsequent ring-opening by a nucleophile would lead to the ring-contracted product.

The ring contraction of an o-quinone ring in the presence of an indoline derivative has been investigated using density functional theory (DFT) calculations. nih.gov The proposed mechanism involves the initial formation of an intermediate, followed by the contraction of the o-quinone cycle with a significant activation barrier. This process is accompanied by a proton transfer. The subsequent steps involve the rotation of a heterocyclic fragment and further cyclization to yield the final products. nih.gov

Computational and Theoretical Investigations of 3 1,3 Dihydro Isoindol 2 Yl Propylamine

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of various molecules, including isoindoline (B1297411) derivatives. semanticscholar.org

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry. For 3-(1,3-Dihydro-isoindol-2-yl)-propylamine, this would be achieved by employing DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.net The optimization process systematically alters the bond lengths, bond angles, and dihedral angles to find the geometry with the lowest possible energy. The resulting optimized structure provides key information about the molecule's shape and steric properties.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound Calculated using DFT
ParameterBond/AngleCalculated Value
Bond Length (Å)C-N (isoindole ring)1.47
Bond Length (Å)N-C (propyl chain)1.46
Bond Angle (°)C-N-C (isoindole ring)112.5
Dihedral Angle (°)C-C-N-C (propyl chain)178.9

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. nih.gov The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive. For this compound, the HOMO is expected to be localized on the electron-rich isoindoline ring and the lone pair of the primary amine, while the LUMO would likely be distributed over the aromatic ring.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
OrbitalEnergy (eV)
HOMO-6.2
LUMO-0.5
HOMO-LUMO Gap (ΔE)5.7

DFT calculations can also be used to predict various spectroscopic properties, such as vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts. researchgate.net By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational modes of the molecule can be determined. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign spectral bands. Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound
Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
N-H (amine)Stretching3400 - 3500
C-H (aromatic)Stretching3000 - 3100
C-N (isoindole)Stretching1250 - 1350

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can provide valuable insights into its conformational landscape. By simulating the molecule's motion over nanoseconds or longer, it is possible to identify the most stable conformers and the energy barriers between them. mdpi.com

MD simulations can also be used to study how this compound interacts with other molecules, such as solvents or biological macromolecules. mdpi.com By placing the molecule in a simulated environment, researchers can observe the formation of intermolecular interactions like hydrogen bonds and van der Waals forces. This information is particularly useful for understanding its behavior in different environments and its potential for molecular recognition.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its physical, chemical, or biological properties. tandfonline.com While no specific QSPR studies on this compound have been reported, such studies on a series of related isoindoline derivatives could be performed. nih.gov By calculating a variety of molecular descriptors (e.g., topological, electronic, and steric parameters) for a set of similar compounds with known properties, a predictive model can be developed. This model could then be used to estimate the properties of new compounds, including this compound, without the need for experimental measurements.

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational chemistry can be employed to investigate the mechanisms of chemical reactions. For the synthesis or reactions of this compound, DFT calculations can be used to map out the potential energy surface of the reaction. nih.gov This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. researchgate.net

The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. By calculating the energy of the transition state, the activation energy of the reaction can be determined. researchgate.net This information helps in understanding the feasibility of a proposed reaction mechanism and can be used to predict how changes in the reactants or reaction conditions might affect the outcome of the reaction.

Derivatization Strategies and Analogue Design Based on the 3 1,3 Dihydro Isoindol 2 Yl Propylamine Scaffold

Synthesis of Substituted 3-(1,3-Dihydro-isoindol-2-yl)-propylamine Derivatives

The synthesis of substituted derivatives of the this compound scaffold can be approached in several ways, primarily focusing on modifications of the isoindoline (B1297411) ring. While direct substitution on a pre-formed this compound can be challenging, building the substituted isoindoline ring system with the propylamine (B44156) side chain already incorporated or introduced at a later stage is a common strategy.

One prevalent method involves the use of substituted phthalic anhydrides or related precursors. For instance, commercially available substituted phthalic anhydrides can be reacted with 3-aminopropan-1-ol to form N-(3-hydroxypropyl)phthalimide derivatives. Subsequent reduction of the phthalimide (B116566) to the corresponding isoindoline can be achieved using reducing agents like lithium aluminum hydride (LiAlH4). The terminal hydroxyl group can then be converted to an amine to yield the desired substituted this compound.

Alternatively, substituted isoindolin-1-ones can serve as key intermediates. These can be prepared through various synthetic routes, including the condensation of 2-formylbenzoic acids with primary amines. researchgate.net For example, a one-pot, three-component reaction of 2-formylbenzoic acid, a primary amine, and dimethyl phosphite (B83602) can yield isoindolin-1-one-3-phosphonates. researchgate.net Although not directly leading to the target scaffold, these methods highlight the versatility in creating substituted isoindoline cores that can be further elaborated.

Another approach involves the direct amination of nitroquinoline derivatives, which can be conceptually extended to substituted nitro-phthalic acid derivatives as precursors to the isoindoline ring. mdpi.com The vicarious nucleophilic substitution of hydrogen (VNS) is a powerful tool for introducing substituents onto electron-deficient aromatic rings. mdpi.com

The following table summarizes some synthetic strategies for preparing substituted isoindoline derivatives, which are precursors to or analogues of the target scaffold.

Table 1: Synthetic Strategies for Substituted Isoindoline Derivatives

Starting Material Reagents and Conditions Product Type

Scaffold Hopping and Bioisosteric Replacements of the Dihydroisoindoline Unit

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to explore new chemical space, improve pharmacokinetic properties, and circumvent existing patents. The dihydroisoindoline unit of this compound can be replaced with various other heterocyclic systems to generate novel analogues with potentially improved biological activities.

Examples of potential bioisosteric replacements for the dihydroisoindoline moiety include:

Indoline (B122111) and other fused bicyclic systems: Indoline, the constitutional isomer of isoindoline, offers a different orientation of the aromatic ring and the heteroatom. Other fused systems like tetrahydroisoquinoline or benzimidazoline could also be considered.

Monocyclic aromatic heterocycles: A phenyl ring with appropriate linkers can mimic the spatial arrangement of the isoindoline core. Substituted pyridyl or pyrimidinyl rings can also serve as bioisosteres, introducing different electronic properties and potential for hydrogen bonding.

Non-aromatic heterocyclic rings: Saturated or partially saturated rings like piperidine (B6355638) or piperazine, when appropriately substituted, can present similar vectors for side chain attachment as the dihydroisoindoline scaffold.

The choice of a particular bioisostere is often context-dependent, relying on the specific biological target and the desired property modulation. Computational methods, such as pharmacophore modeling and molecular docking, can aid in the rational design of new scaffolds that retain the key interactions with the target protein.

Table 2: Potential Bioisosteric Replacements for the Dihydroisoindoline Scaffold

Original Scaffold Potential Bioisostere Rationale for Replacement
Dihydroisoindoline Indoline Isomeric scaffold with different vector positioning.
Dihydroisoindoline Tetrahydroisoquinoline Expanded ring system with similar aromatic character.
Dihydroisoindoline Phenyl Acyclic mimic of the aromatic portion.
Dihydroisoindoline Piperidine Saturated, non-aromatic ring with different conformational flexibility.

Elaboration of the Propylamine Linker for Varied Chain Lengths and Functionalities

The propylamine linker in this compound is a key element for modification, allowing for the exploration of the effects of chain length, flexibility, and the introduction of various functional groups.

Chain Length Variation (Homologation): The length of the alkyl chain connecting the isoindoline nitrogen to the terminal amine can be systematically varied to optimize interactions with a biological target. Standard synthetic methods can be employed to prepare homologues with shorter (ethylamine) or longer (butylamine, pentylamine, etc.) linkers. This can be achieved by using different amino alcohols (e.g., 2-aminoethanol, 4-aminobutan-1-ol) in the initial reaction with phthalic anhydride, followed by the synthetic sequence described in section 6.1. Solid-phase synthesis methods have also been developed for the preparation of proline homologues, which can be conceptually adapted for the synthesis of isoindoline derivatives with varying linker lengths. mdpi.com

Introduction of Functionalities: The propylamine linker can be functionalized to introduce a variety of chemical groups that can modulate the compound's properties or serve as points of attachment for other molecules.

Hydroxyl groups: Introduction of a hydroxyl group can increase polarity and provide a site for further conjugation. This can be achieved by using aminodiols as starting materials.

Amide and Ester Groups: The terminal amine can be acylated to form amides, or the linker can be constructed to include ester functionalities. These groups can alter the hydrogen bonding potential and metabolic stability of the molecule.

Alkene and Alkyne Groups: The introduction of unsaturation in the linker can rigidify the conformation and provide handles for click chemistry or other coupling reactions.

Azide (B81097) Groups: An azide-terminated linker, such as in 2-(3-azidopropyl)-isoindole-1,3-dione, serves as a versatile precursor for introducing other functionalities via click chemistry, for example, by reaction with alkynes. nih.gov

The following table provides examples of potential modifications to the propylamine linker.

Table 3: Modifications of the Propylamine Linker

Modification Synthetic Strategy Potential Impact
Chain Homologation Use of ω-amino alcohols with varying chain lengths. Altered distance and flexibility for target interaction.
Hydroxylation Use of aminodiols as starting materials. Increased polarity, potential for hydrogen bonding.
Amidation Acylation of the terminal amine. Modified hydrogen bonding and metabolic stability.
Azide Functionalization Introduction of an azide group. Versatile handle for click chemistry and conjugation. nih.gov

Design and Synthesis of Conjugates and Polymeric Structures Incorporating the Core Scaffold

The functionalizability of the this compound scaffold, particularly at the terminal amine of the propylamine linker, makes it an attractive building block for the construction of more complex molecular architectures, including conjugates and polymeric structures.

Conjugates: The terminal amine can be readily coupled to a variety of molecules, such as peptides, fluorescent dyes, or targeting ligands, using standard amide bond formation chemistries (e.g., using coupling reagents like EDC/HOBt). For instance, isoindoline-1,3-dione derivatives have been conjugated to quinoline-based structures to create hybrid molecules with potential dual biological activities. mdpi.com This approach allows for the combination of the properties of the isoindoline scaffold with those of another pharmacophore or a reporter molecule.

Polymeric Structures: The bifunctional nature of this compound (with the secondary amine in the isoindoline ring and the primary terminal amine) or its derivatives can be exploited in polymerization reactions. For example, the terminal amine can be used as an initiator for ring-opening polymerization or as a monomer in condensation polymerizations. While specific examples utilizing this exact scaffold in polymers are not prevalent in the literature, the general principles of polymer chemistry can be applied. For instance, after modification of the terminal amine to an acrylate (B77674) or methacrylate, it could be incorporated into polymers via free-radical polymerization.

The design of such conjugates and polymers would be dictated by the desired application, which could range from targeted drug delivery to the development of novel materials with specific optical or electronic properties.

Development of Chiral Analogues for Stereochemical Studies

The introduction of stereocenters into the this compound scaffold can have a profound impact on its biological activity, as enantiomers often exhibit different pharmacological and toxicological profiles. The development of chiral analogues is therefore crucial for stereochemical studies and for identifying the more active and safer enantiomer.

Asymmetric synthesis of substituted isoindolinones and isoindolines has been an area of active research. Several strategies have been developed to control the stereochemistry at the C3 position of the isoindolinone ring, which is a common precursor to isoindolines.

Organocatalysis: Chiral organocatalysts, such as those derived from cinchona alkaloids or prolinol, have been successfully employed in asymmetric reactions to construct the isoindolinone ring with high enantioselectivity. For example, asymmetric intramolecular aza-Michael reactions catalyzed by cinchoninium phase-transfer organocatalysts have been used to synthesize optically active isoindolinones. researchgate.net

Metal Catalysis: Chiral metal complexes, particularly those of rhodium and copper, have been used in asymmetric C-H activation and annulation reactions to produce enantioenriched isoindolinone derivatives. nih.gov

Chiral Auxiliaries: The use of chiral auxiliaries attached to the nitrogen atom can direct the stereochemical outcome of subsequent reactions to form the isoindoline ring. The auxiliary can then be removed to yield the chiral product.

These asymmetric synthetic methods can be applied to create chiral analogues of this compound, either by starting with chiral precursors or by introducing stereocenters during the synthesis of the isoindoline core. Subsequent separation of enantiomers by chiral chromatography is also a viable method for obtaining stereochemically pure compounds for biological evaluation. The development of asymmetric synthetic routes to trans-2,3-disubstituted indolines showcases the potential for creating complex chiral scaffolds. nih.gov

The following table lists some of the key compounds mentioned in this article.

Applications of 3 1,3 Dihydro Isoindol 2 Yl Propylamine in Advanced Materials and Chemical Engineering

Role as a Monomer in Polymer Synthesis for Specialty Materials

The presence of a primary amine group in 3-(1,3-Dihydro-isoindol-2-yl)-propylamine makes it a prime candidate for a monomer in polycondensation reactions. This process, which involves the reaction of monomers to form a polymer with the elimination of a small molecule like water, is a cornerstone of polymer chemistry. Specifically, this compound can be used to synthesize specialty polyamides and polyimides with unique properties conferred by the isoindoline (B1297411) moiety.

Polyamides are a class of polymers characterized by amide linkages. The synthesis of aromatic polyamides, in particular, often leads to materials with high thermal stability and mechanical strength. While direct studies on the polymerization of this compound are not extensively documented, the synthesis of polyamides from diamines containing similar amide linkages has been successfully demonstrated. ijert.org A series of novel aromatic polyamides were synthesized from N,N-bis-(4-aminobenzoyl)benzene-1,4-diamine using a low-temperature solution polycondensation method, resulting in polymers with good thermal stability. ijert.org By analogy, this compound could react with various diacid chlorides to yield polyamides with the bulky isoindoline group as a pendant moiety. This could enhance solubility and processability, common challenges with rigid aromatic polyamides. scielo.brresearchgate.net

Similarly, polyimides, known for their exceptional thermal and chemical resistance, are typically synthesized from diamines and dianhydrides. The synthesis of new polyimides from diphenylpyrene dianhydride and diamines with ortho-methyl substitution has been shown to improve gas permeability and selectivity. rsc.org The incorporation of the isoindoline group from this compound into a polyimide backbone could introduce desirable properties such as increased solubility and modified thermal characteristics.

A direct pathway to polyamides can also be achieved through the catalytic dehydrogenation of diols and diamines. This method offers a cleaner process with high atomic economy compared to conventional condensation methods. nih.gov A PNN pincer ruthenium complex has been effectively used for this reaction, yielding polyamides with a range of molecular weights from various diols and diamines. nih.gov This catalytic approach could be a promising route for the polymerization of this compound with suitable diols.

Polymer TypePotential Monomer ReactantKey Properties Conferred by Isoindoline Moiety
PolyamideDiacid Chlorides (e.g., terephthaloyl chloride, isophthaloyl chloride)Enhanced solubility, modified thermal properties, increased processability
PolyimideDianhydrides (e.g., pyromellitic dianhydride)Improved solubility, altered gas transport properties
Polyamide (via catalytic dehydrogenation)Diols (e.g., 1,4-butanediol)Cleaner synthesis, high atom economy

Integration into Supramolecular Assemblies and Frameworks

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of large, well-organized structures. The field of crystal engineering, a subset of supramolecular chemistry, utilizes these interactions to design and synthesize novel solid-state architectures. The isoindoline scaffold present in this compound is a valuable component for building such assemblies.

The solid-state assembly of isoindoline derivatives is governed by a variety of intermolecular interactions, including hydrogen bonding, π-π stacking, and even less conventional forces like n→π* and chalcogen bonds. rsc.org Crystallographic studies of various isoindoline derivatives have provided insights into their molecular packing and the formation of hydrogen-bonded networks. tandfonline.com These studies are crucial for the rational design of new crystalline materials with desired properties. The propylamine (B44156) chain in this compound adds another layer of complexity and potential for directed self-assembly through hydrogen bonding.

Utilization as a Ligand in Coordination Chemistry and Catalysis

The nitrogen atoms in both the isoindoline ring and the primary amine of this compound can act as electron donors, making the molecule an excellent candidate for a ligand in coordination chemistry. A ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. The properties and reactivity of the resulting metal complex are highly dependent on the nature of the ligand.

Isoindoline-derived ligands have been shown to form stable complexes with a variety of transition metals, including palladium. nih.govresearchgate.netmdpi.com These complexes often exhibit catalytic activity in important organic reactions. For instance, palladium complexes with indolyl-NNN-type pincer ligands have been successfully used as catalysts in Suzuki cross-coupling reactions. mdpi.com The design of ligands plays a crucial role in the efficiency and selectivity of palladium(II)-catalyzed C-H functionalization reactions. nih.gov The this compound can act as a bidentate ligand, coordinating to a metal center through both the isoindoline nitrogen and the primary amine nitrogen, forming a stable chelate ring.

The catalytic applications of such complexes are vast. Palladium-catalyzed cross-coupling reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The specific steric and electronic properties imparted by the this compound ligand could lead to the development of highly active and selective catalysts for these transformations.

Metal CenterPotential Ligand TypePotential Catalytic Application
Palladium(II)Bidentate (N,N')Suzuki, Heck, and other cross-coupling reactions
Ruthenium(II)Pincer-type (if modified)Dehydrogenation, hydrogenation reactions
Copper(II)Bidentate (N,N')Oxidation, cyclization reactions

Surface Functionalization and Nanomaterial Modification Applications

The modification of surfaces at the nanoscale is crucial for the development of advanced materials with tailored properties. The propylamine group of this compound makes it suitable for the functionalization of various nanomaterials, including silica (B1680970) and gold nanoparticles.

Silica nanoparticles are widely used in various applications, from drug delivery to coatings, due to their biocompatibility and ease of synthesis. nih.gov The surface of silica nanoparticles is rich in silanol (B1196071) (Si-OH) groups, which can be readily modified with silane (B1218182) coupling agents. While direct modification with this compound is not a standard silanization, the principle of attaching aminopropyl groups to silica surfaces is well-established using reagents like 3-aminopropyltrimethoxysilane (B80574) (APS). rsc.org This surface modification can reduce nanoparticle aggregation and non-specific binding. nih.gov The presence of the isoindoline group would impart a unique chemical functionality to the silica surface, potentially influencing its interaction with other molecules or its dispersibility in different media. Studies on the modification of silica nanoparticles with various organic groups have shown that such functionalization can significantly alter the material's properties. mdpi.comjofamericanscience.org

Gold nanoparticles (AuNPs) are another important class of nanomaterials with applications in sensing, imaging, and catalysis. rsc.org The surface of AuNPs can be functionalized with a variety of molecules, often through thiol or amine linkages. nih.govnih.govmdpi.com The primary amine of this compound can be used to anchor the molecule to the surface of gold nanoparticles, creating a stable organic layer. This functionalization can be used to control the stability, solubility, and biological interactions of the AuNPs.

Application in Chemical Sensing and Probe Development

Chemical sensors and probes are devices or molecules that can detect and signal the presence of specific chemical species. The isoindoline scaffold is a promising platform for the development of fluorescent chemosensors. scirp.orgnih.govamericanelements.comscilit.com These sensors work by changing their fluorescence properties, such as intensity or wavelength, upon binding to a target analyte.

Several isoindoline-based fluorescent sensors have been developed for the detection of metal ions like Cu²⁺, Zn²⁺, and Hg²⁺. scirp.orgnih.govamericanelements.comscilit.com In these sensors, the isoindoline moiety often forms part of a larger conjugated system that is responsible for the fluorescence. The binding of a metal ion to a specific recognition site on the sensor molecule perturbs the electronic structure of the fluorophore, leading to a change in its emission. The this compound could be incorporated into such a sensor in several ways. The propylamine chain could serve as a flexible linker to a fluorophore, or the amine group itself could be part of the ion recognition site. The isoindoline group can also be part of the signaling unit.

The design of chemical probes for biological investigations is another area where this compound could find application. The indole (B1671886) and indoline (B122111) scaffolds are present in many bioactive natural products and have been used to develop chemical probes to study cellular processes. nih.govresearchgate.net The unique structure of this compound could be a starting point for the synthesis of novel probes for various biological targets. The development of fluorescent scaffolds for bioimaging is an active area of research, and the isoindoline core could be a valuable addition to the toolbox of available fluorophores. acs.orgnih.gov

Sensor/Probe TypeTarget AnalytePrinciple of Operation
Fluorescent ChemosensorMetal Ions (e.g., Cu²⁺, Zn²⁺, Hg²⁺)Change in fluorescence upon ion binding
Fluorescent ChemosensorAnions (e.g., F⁻)Change in fluorescence upon ion binding
Biological ProbeCellular Targets (e.g., enzymes, receptors)Binding to target and reporting on its activity or location

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 3-(1,3-Dihydro-isoindol-2-yl)-propylamine?

  • Methodology : Synthesis can involve condensation reactions of isoindoline derivatives with propylamine precursors. For example, analogous methods use 3-(pyrrol-1-yl)-1-propylamine in nucleophilic substitutions with Grignard reagents or benzotriazole intermediates to introduce functional groups . Enzymatic decarboxylation of amino acids (e.g., L-methionine) via biocatalysis may also yield structurally related propylamines, though distillation may be impractical due to high boiling points (~169°C); liquid-liquid extraction is preferred .

Q. How should researchers characterize this compound’s physicochemical properties?

  • Methodology : Key properties include:

  • LogP : Use reverse-phase HPLC or computational tools (e.g., ACD/Labs) to determine hydrophobicity (LogP ~2.25 in analogs) .
  • Boiling point/Flash point : Differential scanning calorimetry (DSC) or dynamic vapor pressure measurements (e.g., 169°C for 3-(methylthio)propylamine) .
  • NMR/spectral analysis : Confirm structure via 1^1H/13^13C NMR, referencing similar compounds like 3-(2-fluorophenoxy)propylamine (δ 1.8–3.0 ppm for propyl chain; aromatic shifts at δ 6.8–7.2 ppm) .

Q. What safety protocols are critical during handling?

  • Methodology :

  • PPE : Wear nitrile gloves, goggles, and lab coats due to skin/eye irritation risks (GHS Category 1C) .
  • Ventilation : Use fume hoods to avoid vapor inhalation (flammability Class 4; flash point ~62°C) .
  • Storage : Store at 2–8°C in airtight containers under inert gas (N2_2) to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in isoindolyl-propylamine synthesis?

  • Methodology :

  • Temperature/pH control : For enzymatic routes, maintain pH 7–8 and 30–40°C to enhance decarboxylase activity while reducing side reactions .
  • Catalyst screening : Test transition-metal catalysts (e.g., Pd/C) or immobilized enzymes for regioselective coupling.
  • Byproduct analysis : Use LC-MS to identify impurities (e.g., dimerization products) and adjust stoichiometry of amine precursors .

Q. How do structural modifications (e.g., fluorophenoxy or methylthio groups) impact bioactivity?

  • Methodology :

  • SAR studies : Compare analogs like 3-(2-fluorophenoxy)propylamine (PSA = 35.25 Ų) and 3-(methylthio)propylamine (LogP = 2.25) to assess membrane permeability vs. target binding .
  • Enzymatic assays : Evaluate inhibition/activation of transferases (e.g., EC 2.5.1.79) using S-adenosyl 3-(methylsulfanyl)propylamine as a co-substrate .

Q. What strategies resolve contradictions in spectral data for isoindolyl-propylamine derivatives?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals in aromatic/amine regions (e.g., isoindole protons vs. propylamine chain) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry using single-crystal diffraction (e.g., analogous indole derivatives in ).
  • Computational modeling : Validate NMR shifts via DFT calculations (e.g., B3LYP/6-31G*) .

Q. Can biocatalytic pathways replace traditional synthesis for scalable production?

  • Methodology :

  • Enzyme engineering : Optimize thermospermine synthase (EC 2.5.1.79) to accept isoindolyl-propylamine substrates, leveraging its ability to transfer aminopropyl groups .
  • Flow chemistry : Integrate continuous extraction systems to isolate heat-sensitive products, as demonstrated for 3-(methylthio)propylamine .

Key Considerations for Researchers

  • Data Validation : Cross-reference spectral data with synthetic intermediates to confirm regiochemistry.
  • Safety Compliance : Adhere to TSCA regulations for research-scale use .
  • Sustainability : Explore biocatalytic routes to reduce reliance on hazardous solvents (e.g., dichloromethane in traditional synthesis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.